molecular formula C17H10ClN3O2 B2517685 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 951998-30-4

8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2517685
CAS No.: 951998-30-4
M. Wt: 323.74
InChI Key: FRXUGFNVEXJQCE-UHFFFAOYSA-N
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Description

8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloro group at the 8th position, a cyano group attached to a phenyl ring, and a hydroxy group at the 4th position of the quinoline core The carboxamide group is attached to the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination at the 8th position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Hydroxylation: The hydroxy group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

    Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide (BrCN) or sodium cyanide (NaCN).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2/Pd-C

    Substitution: NaCN, BrCN, various amines

Major Products Formed

    Oxidation: Formation of quinoline-4-one derivatives

    Reduction: Formation of amine-substituted quinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Biological Research: It is used as a probe to study biological processes and interactions at the molecular level. Its fluorescent properties can be utilized in imaging and diagnostic applications.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-hydroxyquinoline: Lacks the cyano and carboxamide groups, making it less versatile in terms of chemical reactivity and applications.

    N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide: Lacks the chloro group, which may affect its biological activity and chemical properties.

    4-hydroxyquinoline-3-carboxamide: Lacks both the chloro and cyano groups, resulting in different chemical and biological properties.

Uniqueness

8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to the presence of all three functional groups (chloro, cyano, and carboxamide) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-chloro-N-(2-cyanophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2/c18-13-6-3-5-11-15(13)20-9-12(16(11)22)17(23)21-14-7-2-1-4-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXUGFNVEXJQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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